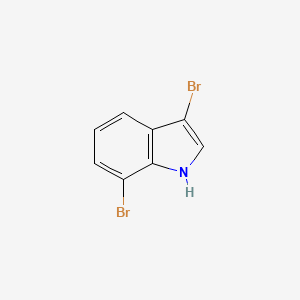
3,7-Dibromo-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dibromo-1H-indole: is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-1H-indole typically involves the bromination of indole. One common method is the reaction of indole with bromine in the presence of a solvent like acetic acid. The reaction conditions, such as temperature and bromine concentration, are carefully controlled to achieve selective bromination at the 3 and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of brominating agents like N-bromosuccinimide (NBS) in a suitable solvent. These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,7-Dibromo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated indole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Various substituted indole derivatives.
Oxidation Reactions: Indole-2,3-diones and other oxidized products.
Reduction Reactions: Hydrogenated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,7-Dibromo-1H-indole is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, have shown potential as bioactive compounds with antimicrobial, antiviral, and anticancer properties. They are studied for their interactions with biological targets and their potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives may serve as candidates for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its brominated structure imparts unique properties that are valuable in material science and industrial applications.
Mecanismo De Acción
The mechanism of action of 3,7-Dibromo-1H-indole and its derivatives involves interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. The bromine atoms enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3-Bromo-1H-indole: A mono-brominated derivative with similar reactivity but different substitution patterns.
5-Bromo-1H-indole: Another mono-brominated indole with distinct chemical and biological properties.
3,5-Dibromo-1H-indole: A dibrominated indole with bromine atoms at different positions, leading to different reactivity and applications.
Uniqueness: 3,7-Dibromo-1H-indole is unique due to the specific placement of bromine atoms at the 3 and 7 positions, which influences its chemical reactivity and biological activity. This unique substitution pattern makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H5Br2N |
|---|---|
Peso molecular |
274.94 g/mol |
Nombre IUPAC |
3,7-dibromo-1H-indole |
InChI |
InChI=1S/C8H5Br2N/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H |
Clave InChI |
MCZWQWKYWSQPDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)NC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















